molecular formula C15H12O2 B14669502 Prop-2-ynyl 2-naphthalen-1-ylacetate CAS No. 51537-81-6

Prop-2-ynyl 2-naphthalen-1-ylacetate

Katalognummer: B14669502
CAS-Nummer: 51537-81-6
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: WCIUBICGXUKIJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-ynyl 2-naphthalen-1-ylacetate is an organic compound that belongs to the class of acetylenic esters It is characterized by the presence of a prop-2-ynyl group attached to the ester of 2-naphthalen-1-ylacetic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl 2-naphthalen-1-ylacetate typically involves the esterification of 2-naphthalen-1-ylacetic acid with prop-2-ynyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall yield of the desired ester .

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-ynyl 2-naphthalen-1-ylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Prop-2-ynyl 2-naphthalen-1-ylacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of prop-2-ynyl 2-naphthalen-1-ylacetate involves its interaction with molecular targets through its functional groups. The prop-2-ynyl group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzymes or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the naphthalen-1-ylacetate moiety, which imparts distinct chemical and physical properties. This compound’s structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications in research and industry .

Eigenschaften

CAS-Nummer

51537-81-6

Molekularformel

C15H12O2

Molekulargewicht

224.25 g/mol

IUPAC-Name

prop-2-ynyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C15H12O2/c1-2-10-17-15(16)11-13-8-5-7-12-6-3-4-9-14(12)13/h1,3-9H,10-11H2

InChI-Schlüssel

WCIUBICGXUKIJP-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC(=O)CC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.